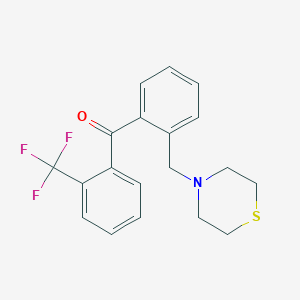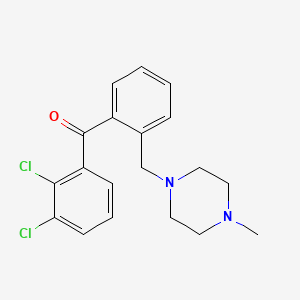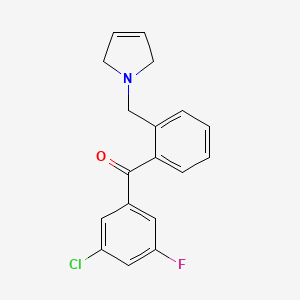
3-(Difenilfosfino)bencenosulfonato de sodio
Descripción general
Descripción
Sodium 3-(diphenylphosphino)benzenesulfonate is an organophosphorus compound with the molecular formula C18H14NaO3PS. It is a water-soluble phosphine ligand widely used in various chemical reactions and industrial applications. The compound is known for its ability to form stable complexes with transition metals, making it a valuable reagent in homogeneous catalysis.
Aplicaciones Científicas De Investigación
Sodium 3-(diphenylphosphino)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in homogeneous catalysis, facilitating reactions such as hydroformylation, hydrogenation, and carbon-carbon coupling reactions.
Biology: The compound is employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is used in the development of anti-cancer agents and other therapeutic compounds.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and polymers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of sodium 3-(diphenylphosphino)benzenesulfonate typically involves the sulfonation of triphenylphosphine. One common method includes the following steps:
Starting Material: Triphenylphosphine is used as the starting material.
Formation of Triphenylphosphine Fluoborate: Triphenylphosphine is reacted with fluoboric acid in 1,4-dioxane to form triphenylphosphine fluoborate.
Monosulfonation: The triphenylphosphine fluoborate is then reacted with fuming sulfuric acid to achieve monosulfonation.
Formation of Sodium Salt: The resulting product is treated with sodium hydroxide to form sodium 3-(diphenylphosphino)benzenesulfonate.
Industrial Production Methods
The industrial production of sodium 3-(diphenylphosphino)benzenesulfonate follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity by minimizing the formation of disulfonated byproducts and employing efficient separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-(diphenylphosphino)benzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the phosphine ligand.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonate group under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine ligand.
Substitution: Various substituted phosphine derivatives.
Mecanismo De Acción
The mechanism of action of sodium 3-(diphenylphosphino)benzenesulfonate involves its ability to form stable complexes with transition metals. The phosphine ligand coordinates with the metal center, facilitating various catalytic processes. The sulfonate group enhances the water solubility of the compound, making it suitable for aqueous-phase reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Triphenylphosphine-3-sulfonic acid sodium salt
- Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt
- 2-(Diphenylphosphino)benzenesulfonic acid
Uniqueness
Sodium 3-(diphenylphosphino)benzenesulfonate is unique due to its combination of a phosphine ligand and a sulfonate group, providing both strong metal-binding properties and water solubility. This dual functionality makes it particularly valuable in aqueous-phase catalysis and other applications where solubility in water is essential .
Propiedades
Número CAS |
63995-75-5 |
|---|---|
Fórmula molecular |
C18H15NaO3PS |
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
sodium;3-diphenylphosphanylbenzenesulfonate |
InChI |
InChI=1S/C18H15O3PS.Na/c19-23(20,21)18-13-7-12-17(14-18)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16;/h1-14H,(H,19,20,21); |
Clave InChI |
UXHVWXXFHMLQMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)O.[Na] |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1343396.png)


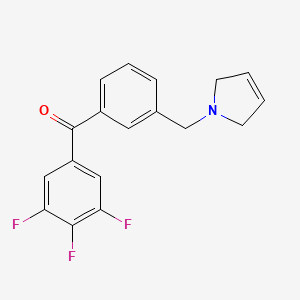
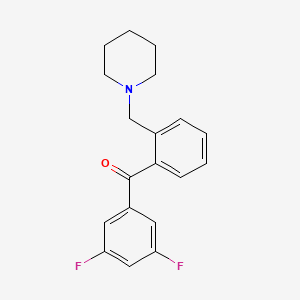


![Ethyl 7-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate](/img/structure/B1343407.png)
